Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines elements of imidazopyridine and benzoate moieties, making it a subject of interest for various biological applications.
The compound is cataloged under the CAS number 2734707-85-6 and can be sourced from various chemical suppliers. It is often synthesized in research laboratories focusing on drug discovery and development.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen-containing rings. It falls under the category of pharmaceutical intermediates and potential drug candidates, particularly in the fields of oncology and neurology.
The synthesis of methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step synthetic routes that may include:
The synthesis requires precise control over reaction conditions such as temperature and pH, as well as the use of catalysts (e.g., palladium or nickel) to facilitate coupling reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
The molecular structure of methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can be represented by its molecular formula .
COC(=O)N[C@@H](C(=O)N1C=CN=C1C2=CC=CC=C2F)C(=O)C
The compound can participate in several chemical reactions including:
These reactions require specific reagents and conditions to ensure selectivity and yield. For instance, hydrolysis may require careful pH control to prevent degradation of sensitive functional groups.
The mechanism of action for methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds with similar structures exhibit activity against various cancer cell lines and may act as inhibitors of specific kinases or other proteins involved in tumor progression.
Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has potential applications in:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7